Cas no 2029362-05-6 (1-(pentan-3-yl)cyclohexane-1-carbaldehyde)

1-(pentan-3-yl)cyclohexane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(pentan-3-yl)cyclohexane-1-carbaldehyde
- 2029362-05-6
- EN300-1622700
-
- Inchi: 1S/C12H22O/c1-3-11(4-2)12(10-13)8-6-5-7-9-12/h10-11H,3-9H2,1-2H3
- InChI Key: VVLLELHXGXFRFE-UHFFFAOYSA-N
- SMILES: O=CC1(CCCCC1)C(CC)CC
Computed Properties
- Exact Mass: 182.167065321g/mol
- Monoisotopic Mass: 182.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
1-(pentan-3-yl)cyclohexane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622700-0.25g |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 0.25g |
$683.0 | 2023-06-04 | ||
Enamine | EN300-1622700-10.0g |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 10g |
$3191.0 | 2023-06-04 | ||
Enamine | EN300-1622700-2500mg |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 2500mg |
$1370.0 | 2023-09-22 | ||
Enamine | EN300-1622700-5000mg |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1622700-0.1g |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 0.1g |
$653.0 | 2023-06-04 | ||
Enamine | EN300-1622700-0.5g |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 0.5g |
$713.0 | 2023-06-04 | ||
Enamine | EN300-1622700-1.0g |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-1622700-0.05g |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 0.05g |
$624.0 | 2023-06-04 | ||
Enamine | EN300-1622700-5.0g |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-1622700-50mg |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde |
2029362-05-6 | 50mg |
$587.0 | 2023-09-22 |
1-(pentan-3-yl)cyclohexane-1-carbaldehyde Related Literature
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on 1-(pentan-3-yl)cyclohexane-1-carbaldehyde
Introduction to 1-(pentan-3-yl)cyclohexane-1-carbaldehyde (CAS No: 2029362-05-6)
1-(pentan-3-yl)cyclohexane-1-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 2029362-05-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative features a unique structural framework comprising a cyclohexane ring substituted with a pentan-3-yl group, making it a valuable intermediate in synthetic chemistry and drug development. The presence of the aldehyde functional group (–CHO) at the 1-position of the cyclohexane ring enhances its reactivity, enabling diverse chemical transformations that are pivotal for constructing more complex molecules.
The compound's molecular structure, characterized by a rigid cyclohexane core and an alkyl side chain, contributes to its versatility in medicinal chemistry applications. The pentan-3-yl moiety introduces steric and electronic effects that can influence the compound's interactions with biological targets. This structural motif has garnered attention due to its potential in modulating enzyme activity and receptor binding, making it a promising candidate for further exploration in therapeutic contexts.
In recent years, there has been growing interest in the development of novel pharmacophores that combine aromatic and aliphatic components to enhance pharmacological properties such as solubility, bioavailability, and metabolic stability. The 1-(pentan-3-yl)cyclohexane-1-carbaldehyde scaffold aligns well with this trend, as it offers a balance between rigidity and flexibility. This balance is crucial for designing molecules that can effectively penetrate biological membranes while maintaining stable interactions with their intended targets.
One of the most compelling aspects of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde is its utility as a building block in the synthesis of more complex heterocyclic compounds. The aldehyde group serves as a versatile handle for further functionalization via reactions such as condensation, oxidation, or reduction. These transformations allow chemists to explore a wide range of derivatives with tailored properties, which can be optimized for specific biological activities. For instance, the introduction of nitrogen-containing heterocycles or other functional groups can lead to novel scaffolds with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry have further highlighted the potential of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde as a starting material for drug discovery. Molecular modeling studies have demonstrated that this compound can be incorporated into structures designed to interact with enzymes and receptors involved in critical biological pathways. For example, modifications based on this scaffold have shown promise in targeting enzymes such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders.
The synthesis of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts acylation followed by reduction or direct alkylation of cyclohexanone derivatives. The choice of methodology depends on factors such as yield optimization, scalability, and the availability of starting materials. Given its significance in synthetic applications, researchers have developed efficient protocols to produce this compound in high purity, ensuring its suitability for downstream pharmaceutical applications.
In the context of medicinal chemistry, the reactivity of the aldehyde group allows for the facile introduction of various pharmacophoric elements. For instance, Schiff base formation can be used to create imines that exhibit interesting biological properties. Additionally, the compound's ability to undergo cross-coupling reactions makes it a valuable precursor for constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). These transformations underscore the compound's versatility and its potential role in accelerating drug discovery pipelines.
The exploration of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde has also led to insights into structure/activity relationships (SAR) within related chemical series. By systematically modifying substituents on the cyclohexane ring or introducing different alkyl chains, researchers can dissect how structural features influence biological activity. Such studies not only contribute to our understanding of molecular recognition but also provide actionable insights for designing next-generation therapeutics.
From a practical standpoint, the availability of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde from reliable chemical suppliers is essential for facilitating research and development efforts. High-quality starting materials ensure reproducibility across different laboratories and enable rapid iteration in synthetic design. As demand grows for innovative compounds with tailored properties, compounds like 2029362-05-6 are likely to play an increasingly important role in both academic research and industrial drug development programs.
The future prospects for 1-(pentan-3-yl)cyclohexane-1-carbaldehyde are promising, particularly as new synthetic methodologies continue to emerge and computational tools become more sophisticated. Advances in flow chemistry and automated synthesis may further streamline its production, making it more accessible for broader applications. Moreover, interdisciplinary collaborations between chemists, biologists, and computer scientists will be crucial for fully realizing its potential in addressing unmet medical needs.
2029362-05-6 (1-(pentan-3-yl)cyclohexane-1-carbaldehyde) Related Products
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2039-76-1(3-Acetylphenanthrene)




